Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A thiophen-3-yl substituent at the 6-position of the pyridazine ring, introducing sulfur-based electronic effects.
This structure suggests applications in medicinal chemistry or agrochemicals, given the prevalence of triazolo-pyridazine derivatives in bioactive molecules (e.g., pesticides and kinase inhibitors) .
Properties
IUPAC Name |
methyl 4-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-27-19(26)13-4-2-12(3-5-13)18(25)20-10-17-22-21-16-7-6-15(23-24(16)17)14-8-9-28-11-14/h2-9,11H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAXQYVFJIVMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions in the presence of a suitable catalyst.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carbamoyl derivatives.
Scientific Research Applications
Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Triazolo-pyridazine vs.
- Substituent Effects : Thiophene (target) provides electron-rich aromaticity vs. phenyl (), which may alter binding affinity in biological targets .
Functional Group and Linker Modifications
Key Observations :
- Linker Flexibility : Carbamoyl linkers (target) enable hydrogen bonding, unlike ether (I-6473) or thioether () linkers, which prioritize steric bulk .
Substituent Electronic Effects
- Thiophene (Target) vs. Fluorophenyl () : Fluorine’s electronegativity () enhances polarity, while thiophene’s sulfur atom may participate in hydrophobic interactions .
- Pyridazine vs. Imidazopyridine () : The imidazopyridine core () introduces additional nitrogen atoms, increasing basicity compared to the pyridazine-based target compound .
Biological Activity
Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a triazolo[4,3-b]pyridazine core linked to a thiophene ring and a benzoate moiety. The molecular formula is , with a molecular weight of approximately 342.37 g/mol. The presence of the triazole and thiophene rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been reported to possess antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound in focus may exhibit similar properties due to its structural components.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,2,4-Triazoles | S. aureus, E. coli | 0.125 - 8 μg/mL |
| Triazolo[1,5-a]pyrimidines | Pseudomonas aeruginosa | Moderate activity |
| Triazolo-thiadiazoles | Drug-resistant Gram-positive bacteria | Up to 16 times more than ampicillin |
Anticancer Activity
The potential anticancer properties of triazole derivatives have also been explored. Studies have shown that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The compound’s ability to modulate biological pathways may contribute to its anticancer efficacy.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. For example, triazoles are known to inhibit fungal cytochrome P450 enzymes and may similarly affect bacterial enzymes .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinically relevant strains. Among these derivatives, one compound demonstrated significant antibacterial activity with an MIC comparable to standard treatments . This suggests that this compound could be a candidate for further development in antimicrobial therapy.
Anticancer Research Findings
Another investigation focused on the anticancer properties of triazole derivatives revealed that certain compounds induced cell cycle arrest and apoptosis in cancer cell lines . The findings indicate that modifications to the triazole structure can enhance anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
